1-ethoxycyclobutane-1-carbaldehyde
Description
1-Ethoxycyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring an ethoxy substituent at the 1-position of the four-membered ring. This compound’s structure combines the steric constraints of a strained cyclobutane ring with the electronic effects of both an aldehyde and an ether group. Such a configuration influences its reactivity, stability, and applications in organic synthesis. Cyclobutane derivatives are often studied for their unique ring strain, which can enhance reactivity in ring-opening or functionalization reactions .
Properties
CAS No. |
1784487-75-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutane. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 1-ethoxycyclobutane-1-carboxylic acid
Reduction: 1-ethoxycyclobutanol
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound exhibit antitumor activity by inhibiting enzymes or pathways involved in cancer cell growth. Additionally, some derivatives show antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-ethoxycyclobutane-1-carbaldehyde with three related compounds, focusing on structural features, reactivity, and synthesis.
1-Benzylcyclobutane-1-carboxylic Acid
- Structure : Features a benzyl group and carboxylic acid substituent on the cyclobutane ring.
- Reactivity: The carboxylic acid group introduces acidity (pKa ~4-5) and enables participation in condensation or esterification reactions.
- Applications : Used in pharmaceutical intermediates due to its dual functional groups.
| Property | This compound | 1-Benzylcyclobutane-1-carboxylic Acid |
|---|---|---|
| Functional Groups | Aldehyde, Ether | Carboxylic Acid, Benzyl |
| Ring Strain | High (cyclobutane) | High (cyclobutane) |
| Solubility | Likely polar aprotic solvents | Polar solvents (due to -COOH) |
| Key Reactivity | Aldehyde oxidation, ether cleavage | Acid-base reactions, ester synthesis |
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde
- Structure : Contains a hydroxypropyl substituent instead of ethoxy.
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in nucleophilic additions (e.g., acetal formation). The aldehyde group is electronically similar to this compound but may exhibit reduced electrophilicity due to the electron-donating hydroxypropyl group .
- Synthesis : Parchem’s specifications suggest purification via column chromatography, indicating moderate stability under standard conditions .
| Property | This compound | 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde |
|---|---|---|
| Substituent Effects | Electron-donating ethoxy | Electron-donating hydroxypropyl |
| Boiling Point | Likely lower (volatile aldehyde) | Higher (due to H-bonding) |
| Stability | Susceptible to oxidation | More stable (H-bonding stabilizes aldehyde) |
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring with methylamino and ester groups.
- Reactivity: The five-membered ring reduces steric strain compared to cyclobutane, favoring nucleophilic substitution at the ester group. The methylamino group enables salt formation (e.g., hydrochloride in ) .
- Synthesis : Yields (~80%) suggest efficient preparation under mild conditions, contrasting with cyclobutane analogs that may require harsher reagents due to ring strain .
Key Research Findings
- Ring Strain vs. Reactivity : Cyclobutane derivatives like this compound exhibit heightened reactivity in ring-opening or aldehyde-specific reactions compared to larger-ring analogs (e.g., cyclopentane in ) .
- Substituent Effects : Electron-donating groups (ethoxy, hydroxypropyl) modulate aldehyde electrophilicity, impacting nucleophilic addition rates .
- Synthetic Challenges : Cyclobutane-based compounds often require optimized conditions to mitigate strain-induced decomposition, as seen in the purification protocols for 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
